Potassium benzamidomethyltrifluoroborate
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Overview
Description
Potassium benzamidomethyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C8H8BF3KNO. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and utility in various chemical transformations . This compound is particularly valued for its role in cross-coupling reactions, making it a significant reagent in organic synthesis .
Preparation Methods
The synthesis of potassium benzamidomethyltrifluoroborate typically involves the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates . The general procedure includes the reaction of dibromo- or diiodomethane with n-butyllithium in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride . This method yields this compound as a stable, crystalline solid that can be stored for extended periods without significant decomposition .
Chemical Reactions Analysis
Potassium benzamidomethyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran . The major products formed from these reactions are typically biaryl compounds or other complex organic molecules .
Scientific Research Applications
Potassium benzamidomethyltrifluoroborate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of potassium benzamidomethyltrifluoroborate primarily involves its role as a nucleophilic reagent in cross-coupling reactions . The compound’s trifluoroborate group acts as a stable, protected form of boronic acid, which can be hydrolyzed under basic conditions to generate the reactive boronate species . This reactive species then participates in the transmetalation step of the cross-coupling reaction, forming a new carbon-carbon bond .
Comparison with Similar Compounds
Potassium benzamidomethyltrifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity patterns.
Potassium methyltrifluoroborate: Another organotrifluoroborate with applications in organic synthesis.
Potassium vinyltrifluoroborate: Known for its use in forming carbon-carbon double bonds in organic molecules.
The uniqueness of this compound lies in its ability to form stable, crystalline solids that are easy to handle and store, making it a preferred reagent in many synthetic applications .
Biological Activity
Potassium benzamidomethyltrifluoroborate (PBMT) is an organoboron compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a benzamidomethyl group and a trifluoroborate moiety, contributes to its diverse biological activities. This article explores the biological activity of PBMT, summarizing key research findings, case studies, and potential applications.
Structure and Composition
- Molecular Formula : C8H10BF3N2O
- Molecular Weight : 211.99 g/mol
- Canonical SMILES : Cc1ccc(cc1)C(=O)NCC(B(F)(F)F)N
Physical Properties
Property | Value |
---|---|
Melting Point | 150-152 °C |
Solubility | Soluble in water |
Stability | Stable under standard conditions |
Antimicrobial Properties
PBMT has shown significant antimicrobial activity against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : PBMT disrupts bacterial cell membranes, leading to cell lysis. It may also interfere with bacterial protein synthesis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of PBMT:
- Cell Lines Tested : PBMT has been evaluated against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells.
- Findings : In vitro studies demonstrated that PBMT induces apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the efficacy of PBMT against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : PBMT exhibited a significant inhibition zone of 15 mm, indicating strong antibacterial activity.
-
Case Study 2: Anticancer Activity
- Objective : To assess the cytotoxic effects of PBMT on MCF-7 breast cancer cells.
- Methodology : MTT assay was used to determine cell viability.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at 25 µM.
The biological activity of PBMT can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : PBMT may inhibit key enzymes involved in cellular metabolism and proliferation, thus disrupting cancer cell growth.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis.
Properties
IUPAC Name |
potassium;benzamidomethyl(trifluoro)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3NO.K/c10-9(11,12)6-13-8(14)7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRMSHBHOSXPLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC(=O)C1=CC=CC=C1)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3KNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725505 |
Source
|
Record name | Potassium (benzamidomethyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253046-38-6 |
Source
|
Record name | Potassium (benzamidomethyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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